Lisinopril S,S,S-Diketopiperazine (DKP) is a potential degradation product of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. [, ] It forms through intramolecular cyclization of Lisinopril, primarily under elevated temperature conditions. [, ] In pharmaceutical manufacturing, the presence of DKP serves as a critical indicator of process control, with acceptable levels typically maintained below 0.2% w/w relative to Lisinopril. []
Lisinopril S,S,S-Diketopiperazine is a compound associated with the angiotensin-converting enzyme inhibitor, lisinopril, which is widely used in the treatment of hypertension and heart failure. This diketopiperazine derivative is recognized primarily as an impurity formed during the synthesis of lisinopril and has garnered interest due to its structural and chemical properties. The compound is classified under diketopiperazines, a category of cyclic dipeptides that exhibit significant pharmacological activities.
Lisinopril S,S,S-Diketopiperazine can be sourced from the synthesis of lisinopril, where it appears as a byproduct. It has been identified as one of the impurities in lisinopril formulations, specifically noted in European Pharmacopoeia documentation. The compound is classified chemically as a diketopiperazine, with the following details:
Lisinopril S,S,S-Diketopiperazine can be synthesized through various methods, primarily involving the thermal degradation of lisinopril under acidic conditions. One notable method involves heating a solution of lisinopril in n-butanol with hydrochloric acid at approximately 80°C, leading to the formation of the diketopiperazine through intramolecular dehydration processes.
The synthesis typically follows these steps:
Lisinopril S,S,S-Diketopiperazine features a cyclic structure characteristic of diketopiperazines, consisting of two amino acids linked by peptide bonds with two carbonyl groups.
Lisinopril S,S,S-Diketopiperazine participates in various chemical reactions typical for diketopiperazines, including hydrolysis and further condensation reactions under specific conditions. The compound can also undergo epimerization, leading to different stereoisomers depending on the reaction conditions.
The reactions are typically facilitated by changes in temperature and pH, where higher temperatures may promote dehydration or rearrangement reactions that yield different diketopiperazine derivatives .
Lisinopril S,S,S-Diketopiperazine primarily serves as a reference standard for quality control in pharmaceutical formulations containing lisinopril. Its presence is monitored due to potential implications on drug efficacy and safety profiles.
Lisinopril S,S,S-Diketopiperazine features a fused pyrrolopyrazine ring system formed via intramolecular cyclization of lisinopril. Its IUPAC name reflects its stereochemistry: (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid [5] [6]. Key properties include:
Structural studies confirm its S,S,S chiral configuration at C2, C3, and C8a positions, distinguishing it from its diastereomer Lisinopril R,S,S-Diketopiperazine (EP Impurity D; CAS 219677-82-4) [3] [5]. Spectroscopic data:
Table 1: Comparative Stereochemistry of Lisinopril Diketopiperazine Impurities
Compound | CAS Number | Stereochemistry | Pharmacopeial Designation |
---|---|---|---|
Lisinopril S,S,S-Diketopiperazine | 328385-86-0 | (2S,3S,8aS) | EP Impurity C / USP Related Compound A |
Lisinopril R,S,S-Diketopiperazine | 219677-82-4 | (2S,3S,8aR) | EP Impurity D |
This impurity forms primarily through intramolecular dehydration of lisinopril under thermal stress (>80°C) or acidic conditions during API synthesis or purification [4] [6]. Key formation pathways include:
Process-related factors exacerbating its formation include:
Table 2: Synthesis Conditions Promoting Lisinopril S,S,S-Diketopiperazine Formation
Reaction Parameter | Conditions Favoring Impurity Formation | Control Strategy |
---|---|---|
Temperature | >80°C | Maintain distillation/evaporation below 60°C |
Solvent System | n-Butanol with HCl | Use neutral solvents (e.g., water/methanol) |
Reaction Duration | Extended cycles (>20 hours) | Optimize reaction monitoring to minimize time |
Catalysts | Raney Nickel, Rhodium | Controlled H₂ pressure and temperature |
As a pharmacopeia-listed impurity (EP Impurity C/USP Related Compound A), Lisinopril S,S,S-Diketopiperazine is integral to lisinopril’s quality control. Key regulatory requirements include:
Certified Reference Materials (CRMs) of this impurity (e.g., Sigma-Aldrich PHR8931, USP Catalog #1368610) enable accurate quantification. These CRMs are:
Table 3: Certified Reference Materials (CRMs) for Lisinopril S,S,S-Diketopiperazine
Supplier | Catalog Number | Packaging | Certification | Price (USD) |
---|---|---|---|---|
USP | 1368610 | 250 mg | USP Primary Standard | $1,039 |
Sigma-Aldrich | PHR8931 | 50 mg | ISO 17025, multi-pharmacopeial traceability | Not specified |
Synzeal | SZ-L027005 | Variable | EP/EP compliance | Not specified |
Pharmaceutical manufacturers leverage this impurity’s CRM to:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4